molecular formula C11H18O B14637314 4-Nonyn-3-one, 2,2-dimethyl- CAS No. 53723-95-8

4-Nonyn-3-one, 2,2-dimethyl-

Cat. No.: B14637314
CAS No.: 53723-95-8
M. Wt: 166.26 g/mol
InChI Key: WUNOPZJYYZSIHQ-UHFFFAOYSA-N
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Description

4-Nonyn-3-one, 2,2-dimethyl- is an organic compound belonging to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a nonyne backbone with a ketone functional group at the third position and two methyl groups at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nonyn-3-one, 2,2-dimethyl- typically involves the use of alkynes and ketones. One common method is the alkylation of a terminal alkyne with an appropriate alkyl halide, followed by oxidation to introduce the ketone functionality. The reaction conditions often require the use of strong bases such as sodium amide (NaNH2) and oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

In an industrial setting, the production of 4-Nonyn-3-one, 2,2-dimethyl- may involve more scalable processes such as catalytic hydrogenation of alkynes or the use of metal catalysts to facilitate the addition of functional groups. These methods are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Nonyn-3-one, 2,2-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are frequently used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

4-Nonyn-3-one, 2,2-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nonyn-3-one, 2,2-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s triple bond and ketone group allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Nonyn-3-one: Similar structure but lacks the two methyl groups at the second position.

    2,2-Dimethyl-3-hexyn-3-ol: Contains a hydroxyl group instead of a ketone.

    4-Nonyn-2-one: The ketone group is at a different position.

Uniqueness

4-Nonyn-3-one, 2,2-dimethyl- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

53723-95-8

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2,2-dimethylnon-4-yn-3-one

InChI

InChI=1S/C11H18O/c1-5-6-7-8-9-10(12)11(2,3)4/h5-7H2,1-4H3

InChI Key

WUNOPZJYYZSIHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(=O)C(C)(C)C

Origin of Product

United States

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